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The table below summarizes the quantitative binding affinity (Ki values) of thioridazine and other selected

antipsychotics for dopamine D2-like receptors. A lower Ki value indicates a higher binding affinity. [1] [2]

Antipsychotic Drug Average Ki (nM) for D2-like Receptors Affinity Classification

Fluphenazine 0.54 High

Haloperidol 1.7 High

(+)-Butaclamol 2.1 High

Triflupromazine 24 High

Thioridazine 300 - 500 Low

Clozapine 440 Low

Notes on Thioridazine's Profile: [1]

Low Affinity Context: Despite its relatively low micromolar-range affinity for D2 receptors,
thioridazine was a clinically effective antipsychotic. Its low affinity may contribute to a different side

effect profile compared to high-affinity typical antipsychotics.
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Broad Receptor Interaction: Thioridazine's pharmacology is complex and not limited to dopamine

receptors. It also has notable activity at adrenergic, serotonergic, and histaminergic receptors, which
contributes to its overall clinical and off-target effects. [3]

Experimental Protocols for Key Findings

Measuring Antagonist Affinity Using Cocaine Self-Administration

A study established an in vivo bioassay in rats to determine the affinity of D2-like receptor antagonists,

correlating the time to maximal effect ((T_{max})) with in vitro affinity. [1]

1. Animal Model and Training:

Subjects: Male Sprague-Dawley rats.

Surgery: Implantation of intravenous catheters.
Training: Rats were trained to self-administer cocaine (unit dose of 3 μmol/kg) by pressing a lever in

an operant chamber until a stable maintenance phase was reached.

2. Antagonist Testing:

Administration: After a stable baseline of cocaine self-administration was established (approximately

90 minutes), a single intravenous dose of a dopamine receptor antagonist (e.g., thioridazine at 6000
nmol/kg) was injected.

Session Continuation: The self-administration session was continued for 6 to 10 hours post-
injection.

3. Data Acquisition and Analysis:

Satiety Threshold Calculation: The level of cocaine in the body at the moment of each lever press

(the "satiety threshold") was calculated in real-time using a pharmacokinetic model.
Cocaine Concentration Ratio: The post-injection satiety threshold values were divided by the pre-

injection baseline value to obtain a cocaine concentration ratio.
(T_{max}) Determination: The time point at which the cocaine concentration ratio reached its

maximum ((T_{max})) after antagonist injection was identified. For thioridazine, this (T_{max}) was
approximately 157 minutes.

Affinity Correlation: A strong and significant correlation was found between the in vivo (T_{max})
values for a series of antagonists and their reported in vitro affinity (Ki) for D2-like receptors.
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Assessing Anti-leukemic Efficacy in Preclinical Models

Research into thioridazine's efficacy in Acute Myeloid Leukemia (AML) involved a multi-faceted approach,

integrating clinical trial samples with preclinical models. [4]

1. Clinical Trial and Ex Vivo Analysis:

Trial Design: AML patient samples were obtained from a Phase I clinical trial (NCT02096289)

featuring a 5-day lead-in period of thioridazine monotherapy.
Progenitor Cell Assay: Viable leukemic cells collected from patients before and after thioridazine

treatment were seeded in semisolid media for colony-forming unit (CFU) assays. This functional
assay quantifies the frequency of leukemic progenitor cells, a key therapeutic target.

Predictive Validation: Baseline patient cells were also treated with thioridazine in vitro in liquid
culture, and the subsequent reduction in progenitor frequency measured by CFU assay was found to

predict the clinical response observed in the same patients.

2. In Vivo Xenograft Models:

Model Establishment: Immunodeficient NOD SCID mice were intravenously transplanted with

leukemic cells from AML patients to establish human leukemic xenografts.
Treatment Regimen: Engrafted mice were treated with a clinically relevant dose of thioridazine or a

vehicle control for a 3-week period.
Efficacy Assessment:

Disease Burden: The level of human leukemic cell engraftment in mouse bone marrow was
quantified by flow cytometry.

Progenitor Analysis: Leukemic cells recovered from xenografts were subjected to the same in
vitro progenitor assay to confirm the suppression of this compartment.

Transcriptomic Analysis: Gene expression profiling of leukemic cells from treated and control
xenografts was performed to identify pathways modulated by thioridazine.

Signaling Pathways in Thioridazine's Anticancer
Mechanism

Thioridazine exerts anticancer effects through multiple pathways, with a central role as a dopamine receptor

antagonist. The following diagram illustrates the core signaling pathways involved, particularly in the

context of Acute Myeloid Leukemia (AML).
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Core pathway of thioridazine action in AML via DRD2 antagonism and cAMP signaling. [4]

The anticancer mechanisms extend beyond this core pathway and vary across cancer types, as shown in the

following diagram of multi-modal mechanisms.
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Pathway & Stress Induction Direct Cellular Effects

Thioridazine

Induces ER Stress &
Secretory Autophagy

Inhibits PI3K/Akt/mTOR
Pathway

Targets Cancer
Stem Cells (CSCs)

Inhibits MDR Efflux
Pumps (e.g., P-gp)

Triggers Immunogenic
Cell Death (ICD)

Induces Mitochondrial
Apoptosis

Click to download full resolution via product page

Multi-modal anticancer mechanisms of thioridazine beyond DRD2 antagonism. [5] [6] [7]

Implications for Drug Repurposing in Oncology

The detailed mechanisms support thioridazine's potential as a repurposed oncology drug. Key implications

include:

Targeting Leukemic Progenitors: In DRD2+ AML, thioridazine signaling provides leukemia-
exclusive networks of sensitivity that spare healthy hematopoiesis, a key goal of targeted therapy.

[4]
Overcoming Drug Resistance: Its ability to inhibit efflux pumps like P-glycoprotein can reverse
multidrug resistance (MDR), potentially restoring sensitivity to conventional chemotherapy. [7]
Synergistic Combinations: Thioridazine can induce immunogenic cell death (ICD). When

combined with chemotherapeutic agents like oxaliplatin, it shows a remarkable effect in preventing
tumor progression in mouse models of colorectal cancer. [5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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